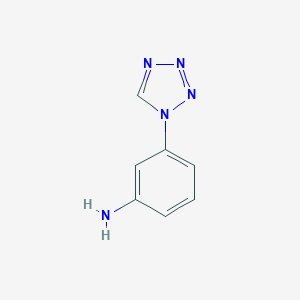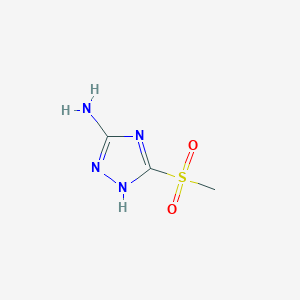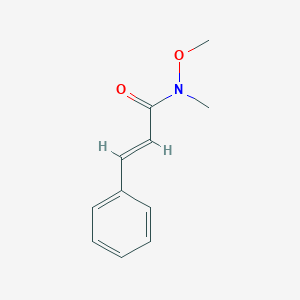
N-Metoxi-N-metilcinnamamida
Descripción general
Descripción
N-Methoxy-N-methylcinnamamide is a chemical compound with the molecular formula C11H13NO2. It is a member of the class of compounds known as cinnamamides, which are derivatives of cinnamic acid. This compound is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom of the amide functional group. N-Methoxy-N-methylcinnamamide is known for its applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
N-Methoxy-N-methylcinnamamide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drugs due to its ability to form stable intermediates and its reactivity with Grignard and organolithium reagents.
Material Science: N-Methoxy-N-methylcinnamamide is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
N-Methoxy-N-methylcinnamamide is primarily used as a synthetic intermediate in organic synthesis . It is used in the Heck coupling of aryl halides . The primary targets of N-Methoxy-N-methylcinnamamide are therefore the aryl halides that it interacts with during the Heck coupling process .
Mode of Action
N-Methoxy-N-methylcinnamamide interacts with its targets, the aryl halides, through a Heck coupling process . This process involves the formation of a carbon-carbon bond between the aryl halide and N-Methoxy-N-methylcinnamamide . The result of this interaction is the formation of N-methoxy-N-methylcinnamamides .
Biochemical Pathways
The biochemical pathways affected by N-Methoxy-N-methylcinnamamide are those involved in the synthesis of aromatic α,β-unsaturated Weinreb amides . These compounds are widely used as flexible synthetic intermediates in organic synthesis . They afford rapid access to ketones on treatment with Grignard and organolithium reagents, and aldehydes with LiAlH4 .
Result of Action
The result of the action of N-Methoxy-N-methylcinnamamide is the formation of N-methoxy-N-methylcinnamamides . .
Action Environment
The action of N-Methoxy-N-methylcinnamamide is influenced by the environment in which the Heck coupling process takes place . The use of microwave irradiation can reduce reaction times from 3 hours (thermal) to 5–15 minutes with no substantive effect on reaction outcome . The reaction is also highly substrate tolerant with various moieties well tolerated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methoxy-N-methylcinnamamide can be synthesized through various methods. One common approach involves the Heck coupling reaction of aryl halides with N-methoxy-N-methylacrylamide in the presence of a palladium catalyst. This reaction is typically carried out in room-temperature ionic liquids, such as [BMIM][PF6] or [BMIM][OH], which provide excellent yields and high purity . The use of microwave irradiation can significantly reduce reaction times from several hours to just a few minutes without affecting the reaction outcome .
Industrial Production Methods
In an industrial setting, the synthesis of N-Methoxy-N-methylcinnamamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Heck coupling reaction remains a preferred method due to its efficiency and environmental friendliness compared to traditional acid chloride coupling methods .
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxy-N-methylcinnamamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert N-Methoxy-N-methylcinnamamide to its corresponding amine derivatives.
Substitution: The methoxy and methyl groups on the nitrogen atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N-methylbenzamide: Similar in structure but lacks the cinnamoyl group.
N-Methoxy-N-methylacrylamide: Similar but with an acrylamide group instead of a cinnamamide group.
N-Methoxy-N-methylformamide: Similar but with a formamide group instead of a cinnamamide group.
Uniqueness
N-Methoxy-N-methylcinnamamide is unique due to the presence of the cinnamoyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of cinnamaldehyde derivatives and other aromatic compounds .
Propiedades
IUPAC Name |
(E)-N-methoxy-N-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWLTCZZUOAVPD-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the use of ionic liquids and microwave irradiation in the synthesis of aryl Weinreb amides like N-Methoxy-N-methylcinnamamide?
A1: The research highlights the advantages of using ionic liquids as solvents and microwave irradiation as a heating method for synthesizing aryl Weinreb amides like N-Methoxy-N-methylcinnamamide []. This combination offers several benefits over traditional methods:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



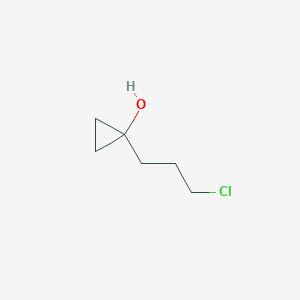
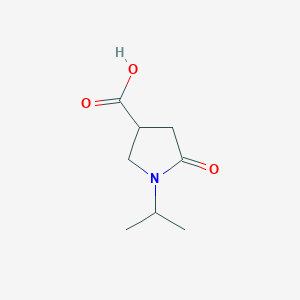
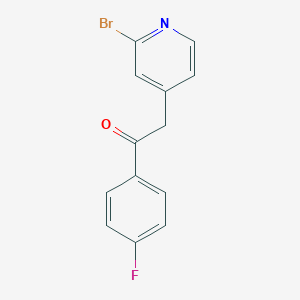
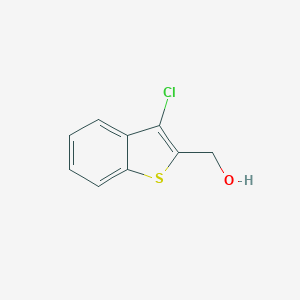
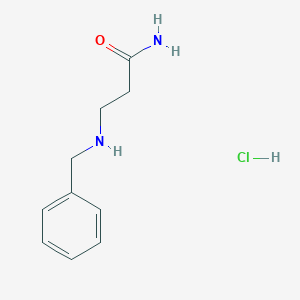

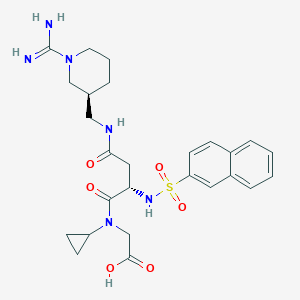
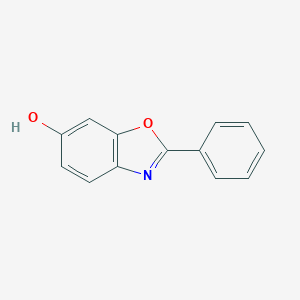
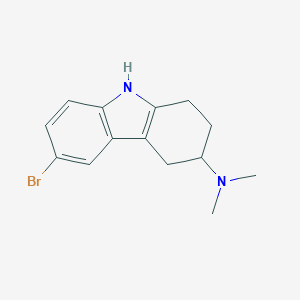

![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
